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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Zaurategrast ethyl ester
(CDP323), a dual α4β1/α4β7 integrin antagonist, for its potential application in inducing

remission in chronic inflammation models. This document details the mechanism of action,

experimental protocols, and available data to guide researchers in designing and executing

relevant preclinical studies.

Introduction
Zaurategrast ethyl ester is an orally bioavailable small molecule prodrug of its active

metabolite, CT7758. It functions as an antagonist of the α4β1 (Very Late Antigen-4, VLA-4) and

α4β7 integrins.[1][2] These integrins are key adhesion molecules expressed on the surface of

leukocytes, such as T-lymphocytes and monocytes, that mediate their migration from the

bloodstream into inflamed tissues.[1][3] By blocking the interaction of these integrins with their

endothelial ligands—Vascular Cell Adhesion Molecule-1 (VCAM-1) for α4β1 and Mucosal

Addressin Cell Adhesion Molecule-1 (MAdCAM-1) for α4β7—Zaurategrast ethyl ester inhibits

the trafficking of inflammatory cells to sites of inflammation.[3][4] This mechanism of action

makes it a promising candidate for the treatment of chronic inflammatory and autoimmune

diseases such as multiple sclerosis and inflammatory bowel disease.[1][2]
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Mechanism of Action: α4β1/α4β7 Integrin
Antagonism
The therapeutic potential of Zaurategrast ethyl ester is rooted in its ability to disrupt the

signaling cascade that governs leukocyte extravasation into tissues. The process is initiated

when inflammatory signals in tissues lead to the upregulation of VCAM-1 and MAdCAM-1 on

endothelial cells. Circulating leukocytes, expressing α4β1 and α4β7 integrins, bind to these

adhesion molecules, leading to their firm adhesion and subsequent transmigration across the

endothelial barrier into the inflamed tissue. Zaurategrast ethyl ester, by competitively

inhibiting this binding, effectively reduces the infiltration of pathogenic immune cells, thereby

ameliorating inflammation.
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Caption: Zaurategrast ethyl ester blocks the interaction of α4β1/α4β7 integrins on leukocytes

with VCAM-1/MAdCAM-1 on endothelial cells, inhibiting cell migration into inflamed tissue.
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While specific preclinical data on the efficacy of Zaurategrast ethyl ester in reducing clinical

scores in animal models of chronic inflammation like Experimental Autoimmune

Encephalomyelitis (EAE) is not readily available in the public domain, a Phase 1/2 clinical study

in multiple sclerosis patients provides valuable pharmacodynamic insights.[5][6][7]

Table 1: Effect of Zaurategrast Ethyl Ester (CDP323) on Peripheral Blood Lymphocyte

Subsets after 28 Days of Treatment in Multiple Sclerosis Patients[5]

Treatment
Group

N

Total
Lymphocyt
es (cells/µL)
- Mean
Change
from
Baseline

Naïve B-
cells (cells/
µL) - Mean
Change
from
Baseline

Memory B-
cells (cells/
µL) - Mean
Change
from
Baseline

T-cells
(cells/µL) -
Mean
Change
from
Baseline

Placebo 14 -110 -10 -1 -90

CDP323 100

mg bid
14 +230 +20 +10 +190

CDP323 500

mg bid
14 +680 +60 +30 +590

CDP323

1000 mg qd
15 +580 +50 +20 +490

CDP323

1000 mg bid
14 +910 +80 +40 +780

Statistically

significant

increase

compared to

placebo.

Table 2: Effect of Zaurategrast Ethyl Ester (CDP323) on VCAM-1 Binding Capacity of

Lymphocytes[6]
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Treatment Group N
VCAM-1 Binding (% of
baseline) - Day 28

Placebo 14 98%

CDP323 100 mg bid 14 65%

CDP323 500 mg bid 14 35%

CDP323 1000 mg qd 15 45%

CDP323 1000 mg bid 14 25%

Statistically significant

decrease compared to

placebo.

These data demonstrate a dose-dependent increase in circulating lymphocytes and a decrease

in their ability to bind to VCAM-1, consistent with the mechanism of action of Zaurategrast
ethyl ester in preventing leukocyte trafficking out of the bloodstream.

Experimental Protocols
The following protocols provide a framework for evaluating the efficacy of Zaurategrast ethyl
ester in a preclinical model of chronic inflammation, specifically the Experimental Autoimmune

Encephalomyelitis (EAE) model in mice, which is a widely used model for multiple sclerosis.

Preparation of Zaurategrast Ethyl Ester Formulation for
Oral Administration
Materials:

Zaurategrast ethyl ester (CDP323) powder

Dimethyl sulfoxide (DMSO)

Polyethylene glycol 300 (PEG300)

Tween-80
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Saline (0.9% NaCl)

Procedure:

Prepare a stock solution of Zaurategrast ethyl ester in DMSO (e.g., 25 mg/mL).

For the working solution, add the solvents in the following order, ensuring complete mixing

after each addition:

10% DMSO (from stock solution)

40% PEG300

5% Tween-80

45% Saline

The final concentration of the working solution should be adjusted based on the desired

dosage and the average weight of the animals. For example, for a 10 mg/kg dose in a 20g

mouse with a dosing volume of 100 µL, the working solution concentration would be 2

mg/mL.

If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.

Induction of Experimental Autoimmune
Encephalomyelitis (EAE) in C57BL/6 Mice
Materials:

Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

Pertussis toxin (PTX)

Phosphate-buffered saline (PBS)

Procedure:
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On day 0, immunize female C57BL/6 mice (8-12 weeks old) subcutaneously at two sites on

the flank with 100-200 µg of MOG 35-55 peptide emulsified in CFA.

On day 0 and day 2, administer 200 ng of PTX intraperitoneally.

Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.

Treatment Protocol and Efficacy Evaluation
Procedure:

Prophylactic Treatment: Begin oral administration of Zaurategrast ethyl ester or vehicle

daily from day 0 (the day of immunization).

Therapeutic Treatment: Begin oral administration of Zaurategrast ethyl ester or vehicle

daily upon the onset of clinical signs (e.g., a clinical score of 1 or 2).

Clinical Scoring: Score the mice daily for disease severity using a standardized scale:

0: No clinical signs

1: Limp tail

2: Hind limb weakness

3: Complete hind limb paralysis

4: Hind and forelimb paralysis

5: Moribund state

Endpoint Analysis: At the termination of the experiment (e.g., day 21-28 post-immunization),

collect tissues for further analysis:

Histology: Perfuse mice with PBS followed by 4% paraformaldehyde. Collect spinal cords

for histological analysis of inflammation (Hematoxylin and Eosin staining) and

demyelination (Luxol Fast Blue staining).
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Flow Cytometry: Isolate mononuclear cells from the brain and spinal cord to quantify the

infiltration of different immune cell populations (e.g., CD4+ T-cells, macrophages).

Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IFN-γ,

IL-17) in the serum or CNS tissue homogenates by ELISA or multiplex assay.
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Caption: Experimental workflow for evaluating the efficacy of Zaurategrast ethyl ester in the

EAE mouse model.

Conclusion
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Zaurategrast ethyl ester represents a promising therapeutic candidate for chronic

inflammatory diseases due to its targeted mechanism of inhibiting leukocyte trafficking. The

provided protocols and data serve as a foundation for researchers to further investigate its

potential in relevant preclinical models. Future studies should focus on generating robust

efficacy data in models such as EAE and inflammatory bowel disease to support its translation

to clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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